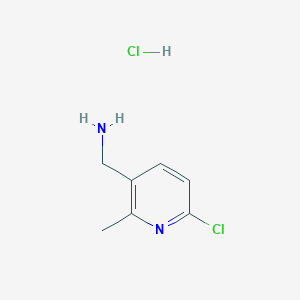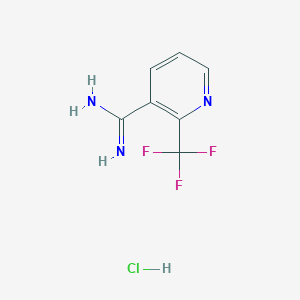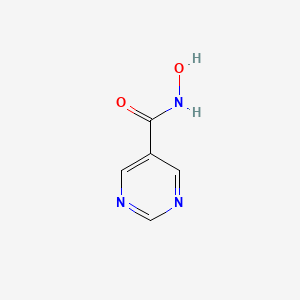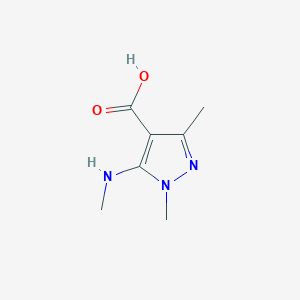![molecular formula C6H11FO2 B13084044 [Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
[Trans-3-fluorooxan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Trans-3-fluorooxan-4-yl]methanol is an organic compound with the molecular formula C6H11FO2 It is a fluorinated derivative of oxan-4-yl methanol, characterized by the presence of a fluorine atom at the 3-position of the oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Trans-3-fluorooxan-4-yl]methanol typically involves the fluorination of oxan-4-yl methanol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher throughput. The use of catalysts and advanced fluorinating agents can further enhance the efficiency and selectivity of the industrial process.
化学反应分析
Types of Reactions
[Trans-3-fluorooxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-fluorooxan-4-yl aldehyde or 3-fluorooxan-4-yl carboxylic acid.
Reduction: Formation of 3-fluorooxan-4-yl alcohol or 3-fluorooxane.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
科学研究应用
[Trans-3-fluorooxan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [Trans-3-fluorooxan-4-yl]methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4-fluorooxan-4-yl)methanol: A closely related compound with the fluorine atom at the 4-position instead of the 3-position.
Oxan-4-yl methanol: The non-fluorinated parent compound.
Fluorinated alcohols: A broader class of compounds with similar structural features and reactivity.
Uniqueness
[Trans-3-fluorooxan-4-yl]methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets compared to other fluorinated derivatives.
属性
分子式 |
C6H11FO2 |
|---|---|
分子量 |
134.15 g/mol |
IUPAC 名称 |
[(3R,4R)-3-fluorooxan-4-yl]methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
InChI 键 |
SPFZJBOFKUZIMQ-RITPCOANSA-N |
手性 SMILES |
C1COC[C@@H]([C@H]1CO)F |
规范 SMILES |
C1COCC(C1CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)

![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)


![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)



